Thiosalicylic acid

Overview

Description

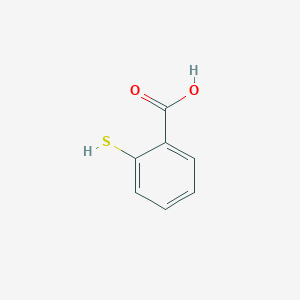

Thiosalicylic acid, also known as 2-sulfanylbenzoic acid, is an organosulfur compound containing carboxyl and sulfhydryl functional groups. Its molecular formula is C₇H₆O₂S. It appears as a yellow solid that is slightly soluble in water, ethanol, diethyl ether, and alkanes, but more soluble in dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiosalicylic acid can be synthesized from anthranilic acid through a diazotization reaction followed by the addition of sodium sulfide and subsequent reduction with zinc . The detailed procedure involves:

- Diazotization of anthranilic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures.

- Addition of sodium sulfide to the diazonium salt solution.

- Reduction of the resulting dithis compound with zinc dust in glacial acetic acid .

Industrial Production Methods: Industrial production methods include heating ortho-halogenated benzoic acids with alkaline hydrosulfide in the presence of copper or copper salts at elevated temperatures (150-200°C) .

Chemical Reactions Analysis

Types of Reactions: Thiosalicylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: Reduction of dithis compound to this compound.

Substitution: It exhibits both sulfur and oxygen nucleophilicity, allowing it to participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Zinc dust in glacial acetic acid is used for reduction.

Substitution: Bases such as sodium hydroxide are used to facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Disulfides.

Reduction: this compound.

Substitution: Various substituted benzoic acids and derivatives.

Scientific Research Applications

Drug Delivery Systems

Thiosalicylic acid has been utilized in the development of advanced drug delivery systems, particularly for enhancing the efficacy and targeting of therapeutic agents.

- Polymeric Drug Delivery : TSA has been incorporated into polymer-based drug delivery systems. For instance, a study highlighted its use as a moiety in a prodrug micellar carrier designed for improved delivery of paclitaxel, a chemotherapeutic agent. This system enhances drug stability and allows for controlled release, addressing challenges associated with conventional chemotherapy methods .

- Buccal Drug Delivery : Research indicates that thiolated polymers, including those modified with TSA, can significantly improve the stability and mucoadhesion of drug formulations. These polymers demonstrated enhanced retention on buccal mucosa and provided controlled release profiles for peptide drugs over extended periods .

Nanotechnology

This compound plays a critical role in the synthesis of nanoparticles, particularly silver nanoparticles (AgNPs).

- Synthesis of Silver Nanoparticles : TSA acts as both a reducing and stabilizing agent in the synthesis of AgNPs. Studies have shown that TSA facilitates the formation of nanoparticles with controlled size and morphology, which are essential for various applications including antimicrobial coatings and drug delivery systems .

- Characterization and Applications : The synthesized AgNPs exhibit significant antibacterial properties, making them suitable for biomedical applications such as wound healing and infection control. The effectiveness of TSA in this context highlights its multifunctional role in nanomaterials .

Material Science

This compound has been investigated for its potential applications in material science, particularly in the devulcanization of rubber.

- Devulcanization Agent : TSA has been studied as a mechano-chemical devulcanizing agent for vulcanized natural rubber. This process is crucial for recycling rubber materials, allowing for their reprocessing and reuse without significant loss of properties. The use of TSA facilitates the breakdown of cross-linked structures within vulcanized rubber, enhancing its reusability .

Chemical Reactions

This compound is also significant in various chemical reactions due to its unique functional groups.

- Formation of Metal Complexes : Research has demonstrated that TSA can form stable complexes with metals such as copper(II). These complexes have potential applications in catalysis and material synthesis . The ability to coordinate with metal ions makes TSA valuable in developing new materials with tailored properties.

Biological Activities

Beyond its chemical applications, this compound exhibits notable biological activities.

Mechanism of Action

Thiosalicylic acid exerts its effects through its sulfhydryl and carboxyl functional groups. The sulfhydryl group acts as a nucleophile, participating in various substitution and addition reactions. The carboxyl group can form hydrogen bonds and participate in acid-base reactions. In biological systems, this compound can inhibit the growth of melanoma cells through a combination of cytostatic and pro-apoptotic effects .

Comparison with Similar Compounds

Salicylic Acid: Contains a hydroxyl group instead of a sulfhydryl group.

Thiophenol: Contains a phenyl group instead of a carboxyl group.

Comparison:

Thiosalicylic Acid vs. Salicylic Acid: this compound has a sulfhydryl group, making it more reactive in nucleophilic substitution reactions compared to the hydroxyl group in salicylic acid.

This compound vs. Thiophenol: this compound has a carboxyl group, allowing it to participate in acid-base reactions, whereas thiophenol does not.

This compound’s unique combination of sulfhydryl and carboxyl functional groups makes it a versatile compound with diverse applications in chemistry, biology, medicine, and industry.

Biological Activity

Thiosalicylic acid (TSA), a sulfur-containing derivative of salicylic acid, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article delves into the biological mechanisms, therapeutic potentials, and research findings surrounding this compound and its derivatives.

Chemical Structure and Properties

This compound is characterized by the presence of a thiol group (-SH) attached to the aromatic ring of salicylic acid. This unique structure contributes to its reactivity and biological activity. The general formula for this compound is C7H6O2S.

1. Antimicrobial Activity

This compound and its metal complexes have demonstrated significant antimicrobial properties. Studies have shown that TSA complexes with metals like zinc (Zn) and mercury (Hg) exhibit enhanced antimicrobial activity compared to TSA alone. For instance, a study reported that Zn(II) thiosalicylate complexes displayed potent activity against various bacterial strains, indicating their potential as antimicrobial agents .

| Metal Complex | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Zn(II) TSA | E. coli | 32 µg/mL |

| Hg(II) TSA | S. aureus | 16 µg/mL |

2. Anticancer Activity

Research has highlighted the anticancer potential of this compound, particularly in the context of its metal complexes. A notable study evaluated the antiproliferative effects of a this compound complex on murine lung cancer cells (LLC1). The complex exhibited significant inhibition of cell proliferation, with an IC50 value indicating effective cytotoxicity . Additionally, farnesyl-thiosalicylic acid (FTS), a derivative of TSA, has been shown to inhibit Ras signaling pathways, which are often dysregulated in cancer .

3. Antioxidant Properties

This compound also possesses antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro studies have demonstrated that TSA can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage . This property makes it a candidate for therapeutic applications in conditions such as cardiovascular diseases and neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Metal Coordination : The ability of TSA to form complexes with metal ions enhances its biological efficacy. These complexes can alter cellular signaling pathways and increase the bioavailability of TSA.

- Inhibition of Enzymatic Activity : TSA has been shown to inhibit specific enzymes involved in tumor progression and microbial growth, contributing to its anticancer and antimicrobial effects.

- Free Radical Scavenging : The thiol group in TSA plays a crucial role in neutralizing reactive oxygen species (ROS), thus exerting antioxidant effects.

Case Studies

- Anticancer Study : A study published in Molecules investigated the effects of farnesyl-thiosalicylic acid on human cancer cell lines. Results indicated that FTS significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

- Antimicrobial Efficacy : Research conducted on various thiosalicylate complexes revealed that certain derivatives showed enhanced antibacterial activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the optimal methods for synthesizing S-alkyl derivatives of thiosalicylic acid, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of S-alkyl derivatives involves alkylation of this compound with alkyl halides in an alkaline water-ethanol solution. The reaction pH (maintained at ~10–12 using NaOH) and solvent ratio (e.g., ethanol-water 1:1) are critical for nucleophilic substitution at the thiol group. For example, S-butyl derivatives (L5) achieve yields of 58–59% when alkyl bromides are used under reflux for 6–8 hours . Slow crystallization from DMSO-water systems produces single crystals suitable for X-ray diffraction . Higher alkyl chain lengths (e.g., butyl vs. methyl) may reduce solubility, requiring temperature adjustments or solvent polarity optimization.

Q. How do spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound metal complexes?

Basic Research Question

Infrared (IR) spectroscopy identifies key functional groups: the thiol (-SH) stretch (~2520 cm⁻¹) disappears upon alkylation, while carboxylate (C=O, ~1690 cm⁻¹) and Pt-Cl bonds (~560 cm⁻¹) confirm metal coordination . In ¹H NMR, alkyl chain protons (e.g., CH₃ at δ 0.89 ppm for S-butyl derivatives) and aromatic protons (δ 7.4–8.3 ppm) validate ligand structure. ¹³C NMR detects carboxylate carbons (δ ~169 ppm) and metal-induced shifts in aromatic carbons . Elemental microanalysis (C, H, S) must align with theoretical values within ±0.3% deviation .

Q. What role does this compound play in nanoparticle synthesis, and how can particle size be controlled?

Advanced Research Question

this compound (TSA) acts as both a reductant and stabilizer in silver nanoparticle synthesis. The thiol group reduces Ag⁺ to Ag⁰, while the carboxylate group stabilizes nanoparticles via electrostatic repulsion. Microwave dielectric heating (e.g., 2.45 GHz, 100°C) reduces reaction time to minutes and yields uniform particles (5–20 nm) compared to photochemical methods . Adjusting the TSA:Ag⁺ molar ratio (e.g., 2:1) controls nucleation rates and prevents aggregation. Surface-enhanced Raman spectroscopy (SERS) confirms TSA’s chemisorption on Ag surfaces through shifts in C-S and C=O vibrational modes .

Q. How can researchers resolve contradictions in the biological activity of this compound derivatives?

Advanced Research Question

Discrepancies in cytotoxicity data (e.g., copper(II) complexes showing lower activity than cisplatin) require rigorous experimental controls. For example:

- Cell line specificity : Test derivatives across multiple lines (e.g., HCT-116 colon cancer vs. CT26 murine models) to assess selectivity .

- Ligand geometry : S-alkyl chain length influences lipophilicity and membrane permeability. Butyl derivatives may enhance cellular uptake but reduce solubility, requiring solubility-enhancing formulations .

- Mechanistic studies : Use flow cytometry to differentiate cytostatic (cell cycle arrest) vs. pro-apoptotic effects (caspase-3 activation) .

Q. What methodologies are used to determine the crystal structure of this compound derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) resolves intermolecular interactions. For S-butyl this compound:

- Crystallization : Slow evaporation from DMSO-water (1:3 v/v) yields monoclinic crystals (space group P2₁/c) .

- Hydrogen bonding : O-H···O interactions (2.65 Å) stabilize the lattice, while planar benzene rings (dihedral angle ~179.5°) minimize steric hindrance .

- Validation : Compare experimental bond lengths (C-S: 1.78 Å, C-O: 1.29 Å) with density functional theory (DFT) calculations to confirm accuracy .

Q. How is this compound applied in analytical chemistry, and what are its limitations?

Basic Research Question

this compound facilitates the detection of monohalogenated acetic acids via thioindigo synthesis. In OIV-MA-AS4-02C:

- Extraction : Acidify wine (pH < 2) and extract with diethyl ether. Back-extract into 0.5 M NaOH to isolate analytes .

- Condensation : React with this compound under reflux (80°C, 30 min) to form colored thioindigo derivatives, quantified via UV-Vis at 540 nm .

Limitations include interference from sulfites and thiol-containing compounds, requiring prior derivatization or masking agents.

Q. What advanced computational methods support the study of this compound’s electronic properties?

Advanced Research Question

Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity. For example:

- HOMO-LUMO gaps : Narrow gaps (~3.5 eV) in S-alkyl derivatives suggest redox activity, relevant for catalytic applications .

- Charge distribution : Negative charge localization on the carboxylate group explains preferential binding to metal ions (e.g., Zn²⁺, Pt⁴⁺) in complexes .

- Spectroscopic modeling : Simulate IR and NMR spectra using Gaussian09 with B3LYP/6-311++G(d,p) basis sets to validate experimental data .

Q. How does farnesyl this compound (Salirasib) inhibit Ras signaling, and what assays validate its efficacy?

Advanced Research Question

Salirasib competitively inhibits Ras farnesylation by binding to the prenyl-binding pocket of methyltransferases. Key assays include:

- Membrane displacement : Fluorescence microscopy tracks GFP-tagged Ras relocalization from the plasma membrane .

- Western blotting : Detect unprenylated Ras (slower migration) in HCT-116 lysates after 24-hour treatment .

- Xenograft models : Administer 50 mg/kg/day Salirasib to nude mice bearing melanoma tumors; measure tumor volume reduction vs. controls .

Properties

IUPAC Name |

2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOMNTLFRHMDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134-23-6 (hydrochloride salt) | |

| Record name | Benzoic acid, o-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049032 | |

| Record name | 2-Thiosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur-yellow solid; Slightly soluble in hot water; [Merck Index] Yellow powder, soluble in water; [MSDSonline] | |

| Record name | 2-Thiosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER /SODIUM SALT/, SOL IN HOT WATER, ALCOHOL, ETHER, ACETIC ACID; SLIGHTLY SOLUBLE IN PETROLEUM ETHER | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SULFUR-YELLOW FLAKES, PLATES, NEEDLES FROM GLACIAL ACETIC ACID OR ALCOHOL, LEAVES OR NEEDLES FROM WATER, CRYSTALS /SODIUM SALT/ | |

CAS No. |

147-93-3 | |

| Record name | 2-Mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, o-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=660640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIP6LXN5XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

168-169 °C | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.